N-[2-(dimethylamino)ethyl]-N'-(2-methylphenyl)thiourea is a thiourea derivative that has demonstrated potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1), including both NNRTI-resistant and multidrug-resistant strains. [] It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). []
While the provided literature doesn't explicitly detail the synthesis of N-[2-(dimethylamino)ethyl]-N'-(2-methylphenyl)thiourea, it mentions the compound as part of a study on thiourea analogues with variations at the 4-phenyl position. [] Generally, thiourea derivatives are synthesized by reacting isothiocyanates with primary or secondary amines. Therefore, it can be inferred that N-[2-(dimethylamino)ethyl]-N'-(2-methylphenyl)thiourea was likely synthesized by reacting 2-methylphenyl isothiocyanate with N,N-dimethylethylenediamine.
N-[2-(dimethylamino)ethyl]-N'-(2-methylphenyl)thiourea acts as an NNRTI, inhibiting the reverse transcriptase enzyme of HIV-1. [] It exhibits a higher binding affinity to the enzyme than other NNRTIs like trovirdine, making it particularly effective against resistant HIV-1 strains carrying mutations in the reverse transcriptase enzyme. [] The study suggests that the improved activity of N-[2-(dimethylamino)ethyl]-N'-(2-methylphenyl)thiourea is likely due to the presence of the methyl group at the 4-position of the phenyl ring, as predicted by a composite NNRTI binding pocket model. []
The primary application of N-[2-(dimethylamino)ethyl]-N'-(2-methylphenyl)thiourea, as identified in the provided literature, is as a potent inhibitor of HIV-1 replication. [] It effectively inhibits the replication of both the wild-type HIV-1 strain HTLVIIIB and the multidrug-resistant HIV-1 strain RT-MDR. [] This suggests its potential as a therapeutic agent for treating HIV-1 infections, particularly those resistant to existing NNRTIs.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: